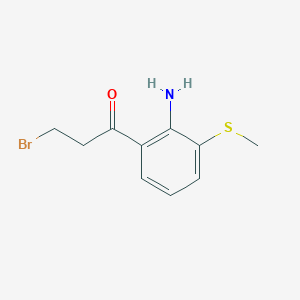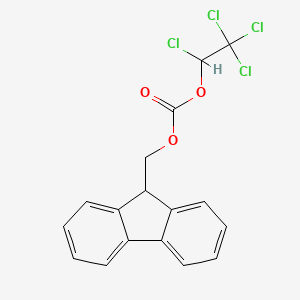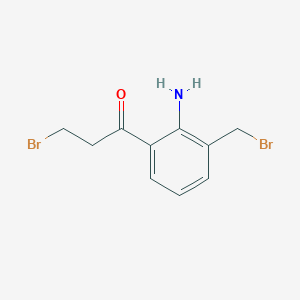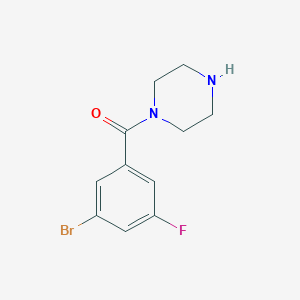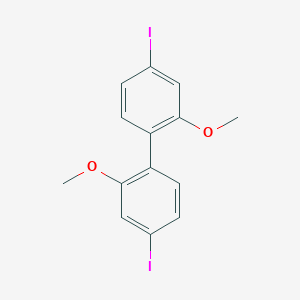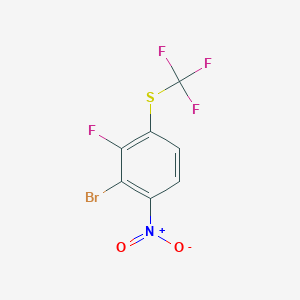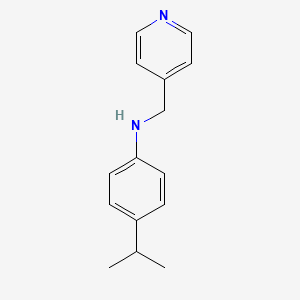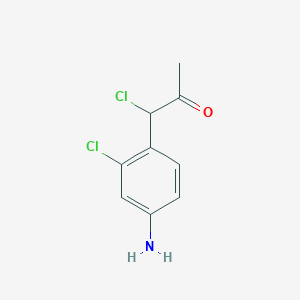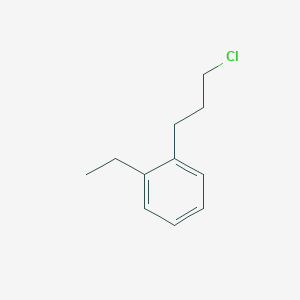
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a benzamide core substituted with a 4-fluorophenyl group and a pyrrolidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-fluorophenylamine: This can be achieved through the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluorophenylamine is then acylated with benzoyl chloride to form N-(4-fluorophenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzoic acid, while reduction may produce N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzylamine.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-bromophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-methylphenyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C17H17FN2O |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Clé InChI |
NNXMMNJTCFNFIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



